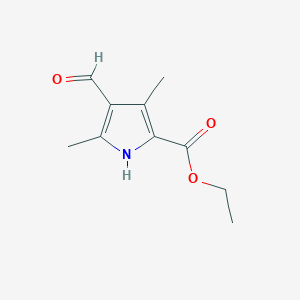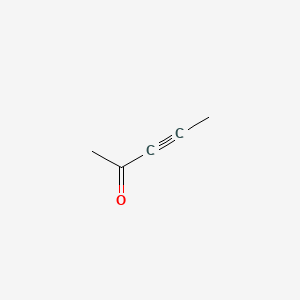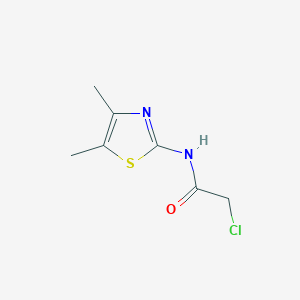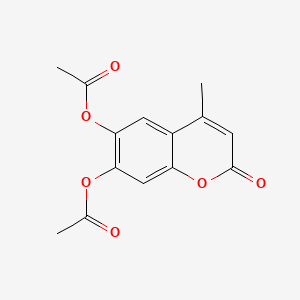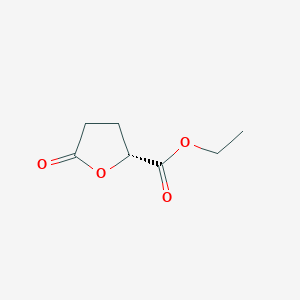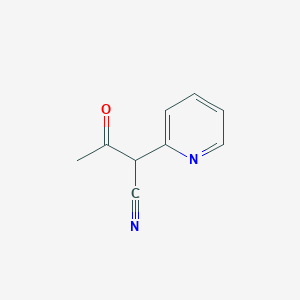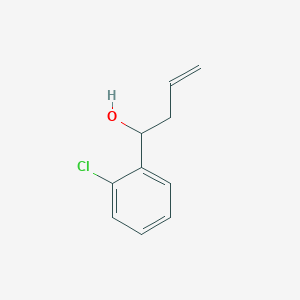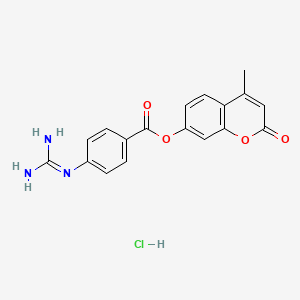
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride
Übersicht
Beschreibung
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride, also known as 4-MOBG, is a synthetic compound that has been studied for its potential medicinal applications. 4-MOBG has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Enzyme Activity Titration
4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate (MUGB) is used as a highly sensitive spectrofluorometric substrate for serine proteases such as α-chymotrypsin, trypsin, thrombin, and Factor XA. It allows for the assessment of the molar quantity of active sites in enzymes and has been utilized in studies involving recombinant human mast cell tryptase .
Venom Prothrombin Activator Assay
MUGB has been employed in assays involving snake venom prothrombin activators like Ecarin, allowing for continuous spectrophotometric monitoring of p-nitroaniline production in a one-step assay containing prothrombin and a p-nitroanilide peptide substrate for thrombin .
3. Interaction Studies with Antithrombin and EPCR The compound has been used to determine enzymatic properties and interactions with antithrombin, tissue factor, platelets, and endothelial protein C receptor (EPCR), which are important for understanding blood coagulation processes .
Spectrofluorimetric Titrants Synthesis
Several esters of 4-methylumbelliferone and 2-naphthol were synthesized and examined as possible spectrofluorimetric titrants for various enzymes, including bovine alpha-chymotrypsin, trypsin, thrombin, Factor Xa, and subtilisin Novo. MUGB proved to be a satisfactory titrant for these enzymes .
5. Active-Site Titration Substrate in Collaborative Studies MUGB has been used in international collaborative studies to establish standards such as the WHO 2nd International Standard for Urokinase. It served as a metric active-site titration substrate providing estimates for the concentration of active urokinase .
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate is serine proteases . Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site.
Mode of Action
4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate acts as a spectrofluorometric substrate for serine proteases . When the compound is cleaved by the enzyme, it releases a fluorophore that can be detected using fluorescence spectroscopy. This allows for the sensitive detection and quantification of serine protease activity.
Biochemical Pathways
The compound is involved in the biochemical pathways related to clotting, clot removal, and complement action . These processes are regulated by serine proteases, and the compound’s fluorescence allows for the monitoring of these pathways.
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability
Result of Action
The cleavage of 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate by serine proteases results in the release of a fluorophore. This leads to a change in fluorescence that can be measured, providing a quantitative readout of serine protease activity. This can be used to study the role of these enzymes in various biological processes, including clotting and complement activation .
Action Environment
The action of 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate is influenced by environmental factors such as pH and temperature, which can affect enzyme activity and the compound’s stability. It is also noted that the compound should be stored under desiccating conditions, in the dark, and at +4°C . These conditions help maintain the compound’s stability and ensure accurate measurement of serine protease activity.
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-(diaminomethylideneamino)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4.ClH/c1-10-8-16(22)25-15-9-13(6-7-14(10)15)24-17(23)11-2-4-12(5-3-11)21-18(19)20;/h2-9H,1H3,(H4,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFWZROYEOVJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187785 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |
CAS RN |
34197-46-1 | |
| Record name | Benzoic acid, 4-[(aminoiminomethyl)amino]-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34197-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl p-guanidinobenzoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034197461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl 4-guanidinobenzoate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



